molecular formula C7H12N2O9P2 B580275 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt CAS No. 1627731-60-5

1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt

Cat. No. B580275
M. Wt: 330.126
InChI Key: QQXLOGZAEJWQJK-UHFFFAOYSA-N
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Description

This compound is also known as 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium Sodium Salt . It is an impurity of Zoledronic acid, a biphosphonate used for the management of osteoporosis and the treatment of bone metastases from various types of cancers .


Molecular Structure Analysis

The molecular formula of this compound is C7H12N2O9P2 . The structure includes an imidazolium ring with a carboxymethyl group and a 2-hydroxy-2,2-diphosphonoethyl group attached .

Scientific Research Applications

Synthesis and Structural Analysis

Research on imidazolium salts, including those structurally related to 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt, focuses on their synthesis and detailed structural characterization. Gühergül Uluçam and Murat Turkyilmaz (2018) synthesized four new imidazolium salts and performed nuclear magnetic resonance, vibrational spectra, mass spectra analyses, and density functional theory calculations to predict their molecular configurations. Their study lays the groundwork for understanding the structural basis of the biological and chemical properties of these salts (Uluçam & Turkyilmaz, 2018).

Biological Activities

The biological activities of imidazolium salts, which may share functional groups or structural similarities with the specified inner salt, have been extensively studied. Uluçam and Turkyilmaz also explored the in vitro activities of synthesized imidazolium salts against selected bacteria and cancer cell lines, revealing potential applications in antimicrobial and anticancer therapies. Their findings indicate the potential of certain imidazolium salts to inhibit the growth of Bacillus cereus and to exhibit cytotoxic effects on HeLa and Hep G2 cell lines, suggesting a promising avenue for the development of new therapeutic agents (Uluçam & Turkyilmaz, 2018).

Material Science and Catalysis

Imidazolium salts are also pivotal in material science and catalysis. Studies by Xuefeng Liu et al. (2011) and B. Ni et al. (2012) have demonstrated the utility of imidazolium-based ionic liquid surfactants in enhancing surface activity and stabilizing emulsions, which are critical parameters in the formulation of detergents and in various industrial processes. These surfactants, due to their unique physicochemical properties, such as critical micelle concentration and surface tension, offer insights into the design of efficient and environmentally friendly surfactants for diverse applications (Liu et al., 2011); (Ni et al., 2012).

properties

CAS RN

1627731-60-5

Product Name

1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt

Molecular Formula

C7H12N2O9P2

Molecular Weight

330.126

IUPAC Name

2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18)

InChI Key

QQXLOGZAEJWQJK-UHFFFAOYSA-N

SMILES

C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-]

synonyms

2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; 

Origin of Product

United States

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